molecular formula C16H17ClN4O3S B2580492 7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 500197-11-5

7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2580492
M. Wt: 380.85
InChI Key: LQGPVZHFYHXGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It has been synthesized through various methods and has shown promising results in scientific research applications.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Purine Derivatives Synthesis

    Studies like those conducted by Itaya et al. (1996) have explored the oxidation of N6-alkyladenines leading to N6-alkyladenine 1-oxides, demonstrating the chemical reactivity and potential synthetic pathways involving purine derivatives (Itaya, Ogawa, Takada, & Fujii, 1996). Such methodologies are essential for creating purine-based compounds with specific functionalities.

  • Novel Synthesis Approaches

    The work of Kini et al. (1987) on the facile synthesis of 7-methyl-8-oxoguanosine from 2-chloro-7-methylpurine-6,8-dione highlights innovative approaches to synthesizing purine nucleosides, which are crucial for both research and therapeutic applications (Kini, Hennen, & Robins, 1987).

Biological Activities

  • Biological Activity of Purine Derivatives

    Research on substituted pyridines and purines containing 2,4-thiazolidinedione has shown potential hypoglycemic and hypolipidemic activities in vivo, suggesting the therapeutic value of purine derivatives in metabolic disorders (Kim et al., 2004).

  • Analgesic and Anti-inflammatory Properties

    Studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have revealed significant analgesic and anti-inflammatory activities, highlighting the pharmacological potential of purine modifications (Zygmunt et al., 2015).

Chemical Interactions and Stability

  • N-Methoxy Purine Derivatives: Research by Roggen and Gundersen (2008) into N-methoxy-9-methyl-9H-purin-6-amines reveals insights into tautomerism and alkylation reactions, which are fundamental for understanding the chemical behavior and potential applications of purine derivatives in various fields (Roggen & Gundersen, 2008).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(2-methoxyethylsulfanyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S/c1-20-13-12(14(22)19-15(20)23)21(16(18-13)25-8-7-24-2)9-10-5-3-4-6-11(10)17/h3-6H,7-9H2,1-2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGPVZHFYHXGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCOC)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

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